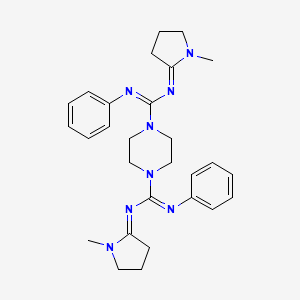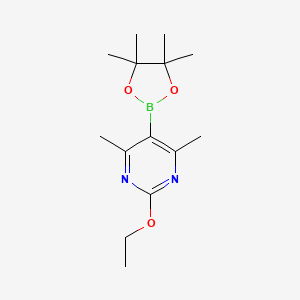
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N'~1~,N'~4~-diphenyl-1,4-piperazinedicarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine core substituted with pyrrolidinylidene and phenyl groups, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-pyrrolidinylidene with diphenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N1,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide: Similar in structure but with different substituents.
1,4-Benzenediamine,N1,N4-bis(1-methyl-2-pyrrolidinylidene): Shares the pyrrolidinylidene groups but has a different core structure.
Uniqueness
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide is unique due to its specific combination of substituents and core structure, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C28H36N8 |
|---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
(N1E,N4E)-1-N,4-N-bis(1-methylpyrrolidin-2-ylidene)-1-N',4-N'-diphenylpiperazine-1,4-dicarboximidamide |
InChI |
InChI=1S/C28H36N8/c1-33-17-9-15-25(33)31-27(29-23-11-5-3-6-12-23)35-19-21-36(22-20-35)28(30-24-13-7-4-8-14-24)32-26-16-10-18-34(26)2/h3-8,11-14H,9-10,15-22H2,1-2H3/b29-27?,30-28?,31-25+,32-26+ |
InChI-Schlüssel |
AZANZUXRPZRNKY-DXIOKJRKSA-N |
Isomerische SMILES |
CN1/C(=N/C(=NC2=CC=CC=C2)N3CCN(CC3)C(=NC4=CC=CC=C4)/N=C\5/N(CCC5)C)/CCC1 |
Kanonische SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCN(CC3)C(=NC4=CC=CC=C4)N=C5CCCN5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13369388.png)
![Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B13369392.png)
![methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B13369397.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B13369406.png)
![1-Benzyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13369408.png)
![1,10-Diazatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8,10-pentaene-3-carboxylic acid](/img/structure/B13369410.png)
![1-[4-(difluoromethoxy)phenyl]-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369412.png)
![2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B13369417.png)
![2-[(2,4-difluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B13369422.png)
![6-hydroxy-4-methyl-7-[(4-methyl-1-piperidinyl)methyl]-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13369425.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]-N,N-dimethylacetamide](/img/structure/B13369432.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide](/img/structure/B13369442.png)
![3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369448.png)
